Differentiation by Fluorine Substitution Pattern: Comparative Physicochemical Properties
The ortho,meta-difluoro substitution pattern of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate distinguishes it from its ortho,meta' isomer, Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate. While both share the same molecular formula (C₁₅H₁₈F₂O₃) and molecular weight (284.30 g/mol) , the difference in fluorine atom positioning results in a distinct computed boiling point: 362.1 °C for the 2,3-difluoro isomer versus 352.0 °C for the 2,6-difluoro isomer . This 10.1 °C difference indicates that the 2,3-difluoro substitution pattern imparts stronger intermolecular forces, which can impact purification processes and handling.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 362.1 °C |
| Comparator Or Baseline | Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate: 352.0 °C |
| Quantified Difference | 10.1 °C |
| Conditions | Computed at 760 mmHg |
Why This Matters
This difference in boiling point can inform solvent selection and distillation parameters, offering a practical advantage for purification in synthetic workflows.
